1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that features a furan ring and a pyrazole ring connected through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of 2-furylmethanamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-furyl)-N-[(1H-pyrazol-4-yl)methyl]methanamine: Lacks the methyl group on the pyrazole ring.
1-(2-thienyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine: Contains a thiophene ring instead of a furan ring.
1-(2-furyl)-N-[(1-methyl-1H-imidazol-4-yl)methyl]methanamine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to the presence of both furan and pyrazole rings, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14ClN3O |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3O.ClH/c1-13-8-9(6-12-13)5-11-7-10-3-2-4-14-10;/h2-4,6,8,11H,5,7H2,1H3;1H |
InChI Key |
YSWMWOLOGASFBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
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